Product packaging for Efaproxiral sodium(Cat. No.:CAS No. 170787-99-2)

Efaproxiral sodium

Cat. No.: B000283
CAS No.: 170787-99-2
M. Wt: 363.4 g/mol
InChI Key: SWDPIHPGORBMFR-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Efaproxiral Sodium (RSR13 Sodium) is a synthetic small molecule that acts as an allosteric modifier of hemoglobin (Hb). Its primary research value lies in its ability to decrease hemoglobin-oxygen binding affinity, which facilitates the release of oxygen from hemoglobin into surrounding tissues. This mechanism is particularly valuable in oncology research, where it is investigated as a radiation sensitizer for the treatment of hypoxic tumors, including brain metastases originating from breast cancer. By increasing tumor oxygenation, this compound may enhance the efficacy of radiation therapy. The compound readily crosses the red blood cell membrane and binds reversibly to hemoglobin in its central water cavity, stabilizing the deoxyhemoglobin conformation without the need to cross the blood-brain barrier. Clinical research has indicated that achieving a target red blood cell concentration (e.g., ≥483 μg/ml) is associated with improved efficacy outcomes. This product is offered for research purposes and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H22NNaO4 B000283 Efaproxiral sodium CAS No. 170787-99-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;2-[4-[2-(3,5-dimethylanilino)-2-oxoethyl]phenoxy]-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4.Na/c1-13-9-14(2)11-16(10-13)21-18(22)12-15-5-7-17(8-6-15)25-20(3,4)19(23)24;/h5-11H,12H2,1-4H3,(H,21,22)(H,23,24);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWDPIHPGORBMFR-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CC2=CC=C(C=C2)OC(C)(C)C(=O)[O-])C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22NNaO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50168942
Record name Efaproxiral sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50168942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170787-99-2
Record name Efaproxiral sodium [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170787992
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Efaproxiral sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50168942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EFAPROXIRAL SODIUM
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name EFAPROXIRAL SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3L83QP52XI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Mechanistic Investigations of Efaproxiral Sodium S Hemoglobin Interaction

Elucidation of Allosteric Modulation Principles

Efaproxiral (B1662174) sodium binds non-covalently within the central water cavity of the hemoglobin tetramer uni-freiburg.dewikipedia.org. This specific binding site is crucial for its allosteric effects, allowing it to modulate the conformational equilibrium of the hemoglobin molecule wikipedia.org. Studies have indicated that the carbonyl oxygen of efaproxiral can form a direct hydrogen bond with the Lys99 residue within this cavity, a key interaction for stabilizing the tense (T) state of deoxyhemoglobin. Additional water-mediated hydrogen bonds may also form with residues such as Lys99 and Arg541.

The binding of Efaproxiral sodium to the central cavity of hemoglobin stabilizes the deoxyhemoglobin tetramer conformation, specifically the tense (T-state) wikipedia.orgresearchgate.netmetabolomicsworkbench.orgscitoys.com. Hemoglobin naturally exists in two primary allosteric states: the T-state, which has a low oxygen affinity and favors oxygen release, and the relaxed (R-state), which has a high oxygen affinity and favors oxygen binding nih.gov. By stabilizing the T-state, this compound effectively shifts the equilibrium towards the deoxygenated form, reducing hemoglobin's affinity for oxygen wikipedia.orgresearchgate.netnih.gov.

Dynamics of Oxygen Affinity Modulation

The allosteric modulation by this compound leads to significant alterations in hemoglobin's oxygen-binding dynamics.

This compound causes a rightward shift in the oxygen-hemoglobin dissociation curve (ODC) nih.gov. This shift is quantitatively represented by an increase in the P50 value, which is the partial pressure of oxygen at which hemoglobin is 50% saturated with oxygen nih.gov. A higher P50 indicates a decreased affinity of hemoglobin for oxygen, promoting its release into the tissues nih.gov. For instance, in vitro studies have reported that efaproxiral can induce a ΔP50 of 36.40 mmHg.

Table 1: Representative ΔP50 Values Induced by Efaproxiral (RSR13)

CompoundConcentrationΔP50 (mmHg)Reference
Efaproxiral2 mM36.40
EfaproxiralNot specified25.4-32.1 wikipedia.org

Note: ΔP50 represents the shift in the partial pressure of oxygen at 50% hemoglobin saturation compared to a control.

The stabilization of the T-state by this compound directly facilitates the enhanced release of oxygen to hypoxic tissues wikipedia.orgnih.govmetabolomicsworkbench.orgwikipedia.org. In areas of low oxygen tension, such as within solid tumors or ischemic regions, the reduced oxygen affinity of hemoglobin means that oxygen is more readily unloaded from red blood cells and delivered to the surrounding microenvironment nih.govmetabolomicsworkbench.orgwikipedia.org. This physiological amplification of oxygen unloading is particularly beneficial in conditions where oxygen supply is compromised, as it emulates and magnifies the natural processes of tissue oxygenation nih.govmetabolomicsworkbench.org.

Molecular and Cellular Pharmacology Studies

Molecular and cellular pharmacology studies have demonstrated this compound's capacity to increase oxygen levels in hypoxic tissues, specifically in preclinical models of tumors. Efaproxiral non-covalently binds to the hemoglobin tetramer, reducing hemoglobin-oxygen binding affinity, which in turn increases oxygen levels in hypoxic tumor tissues uni-freiburg.de. This increase in tumor oxygenation has been shown to reduce tumor radioresistance, enhancing the effectiveness of radiation therapy wikipedia.orguni-freiburg.de. For example, studies in C3H mice with RIF-1 tumors showed that efaproxiral significantly increased tumor oxygenation by 8.4 to 43.4 mmHg within five days, with maximum increases observed between 22-31 minutes post-treatment wikipedia.org. A key characteristic of efaproxiral, distinguishing it from some other radiation sensitizers, is that it does not need to enter the cancer cells to increase radiosensitivity nih.gov.

Table 2: Observed Increases in Tumor Oxygenation with Efaproxiral (RSR13)

Tumor ModelIncrease in PO2 (mmHg)TimeframeReference
RIF-1 tumors (C3H mice)8.4 to 43.4Within 5 days wikipedia.org

This compound's Interaction with Red Blood Cell Membranes

For this compound to exert its allosteric effect on hemoglobin, it must first traverse the red blood cell (RBC) membrane to access the intracellular hemoglobin. Studies have demonstrated that Efaproxiral readily crosses the red cell membrane guidetopharmacology.org. The presence of serum albumin solutions has been observed to facilitate this membrane crossing guidetopharmacology.org. Importantly, the entry of this compound into erythrocytes is not impeded by anion-channel blocking agents, such as 4,4′-Diisothiocyanatostilbene-2,2′-disulfonic acid (DIDS) guidetopharmacology.org. This suggests that its transport across the erythrocyte membrane does not primarily rely on the anion exchange mechanisms targeted by DIDS.

The concentration of this compound within the red blood cells, referred to as Efaproxiral-RBC concentration (E-RBC), has been shown to correlate with its pharmacodynamic (PD) effect, specifically the shift in p50 wikipedia.org. Investigations have established a proportional relationship between the administered dose of this compound and the peak E-RBC at the completion of infusion wikipedia.org. A target increase of 10 mmHg in p50, which ensures greater than or equal to 90% arterial O2 saturation, is considered a desirable pharmacodynamic outcome wikipedia.org. Regression analysis from studies involving Efaproxiral doses ranging from 75 mg/kg to 100 mg/kg indicated that an E-RBC concentration of approximately 483 μg/ml was associated with achieving this 10 mmHg p50 shift wikipedia.org. Furthermore, patients receiving a higher dose of 100 mg/kg exhibited a proportionately higher mean E-RBC compared to those on a 75 mg/kg dose wikipedia.org.

Table 1: Efaproxiral Red Blood Cell (E-RBC) Concentrations and Corresponding p50 Shift

Efaproxiral Dose (mg/kg)Mean E-RBC (μg/ml)Target p50 Shift (mmHg)
75461.3 wikipedia.org~10 (often achieved) wikipedia.org
100581.1 wikipedia.org~10 (consistently achieved) wikipedia.org
N/A~483 wikipedia.org10 (achieved) wikipedia.org

Intracellular Localization and Distribution Research within Erythrocytes

Upon entering the erythrocyte, this compound specifically localizes to and binds within the central water cavity of the hemoglobin tetramer guidetopharmacology.org. This distinct binding site, away from the heme groups where oxygen binds, is characteristic of allosteric modulation nih.govuni.lu. By occupying this site, this compound induces a conformational change in the hemoglobin molecule, specifically stabilizing the tense (T) state, which is the low-oxygen-affinity conformation of hemoglobin nih.gov. This stabilization of the deoxyhemoglobin tetramer conformation is the direct mechanism by which this compound reduces hemoglobin's affinity for oxygen, thereby promoting oxygen release into the surrounding tissues nih.govbindingdb.orgguidetopharmacology.org. The presence of Efaproxiral within the erythrocyte thus facilitates the unloading of oxygen from hemoglobin, increasing the partial pressure of oxygen in the local tissue environment bindingdb.org.

Table 2: Key Properties of this compound's Hemoglobin Interaction

PropertyDescription
Mechanism of Action Allosteric modifier of hemoglobin, decreasing Hb-O2 binding affinity rsc.orgnih.govbindingdb.orgguidetopharmacology.org
Binding Site Non-covalently binds to one pair of symmetry-related sites in the central water cavity of the hemoglobin tetramer guidetopharmacology.orgufmg.br
Conformational Effect Stabilizes the deoxyhemoglobin tetramer conformation nih.gov
Physiological Outcome Increases whole blood P50, promoting oxygen release to tissues bindingdb.org
RBC Membrane Permeability Readily crosses red cell membrane, facilitated by serum albumin, not inhibited by DIDS guidetopharmacology.org

Pharmacological Research on Efaproxiral Sodium

Pharmacodynamic Studies

Efaproxiral (B1662174) sodium's key pharmacodynamic action involves modulating the oxygen-carrying capacity of hemoglobin, thereby enhancing oxygen release to tissues.

Efaproxiral (RSR13) functions as a synthetic allosteric modifier of hemoglobin, effectively reducing its affinity for oxygen nih.govnih.govfrontiersin.orgnih.govmdpi.com. This modification occurs through the non-covalent binding of Efaproxiral within the central water cavity of the hemoglobin tetramer, which stabilizes the deoxyhemoglobin (T-state) conformation nih.govfrontiersin.orgncats.ioresearchgate.net. The resulting effect is a facilitation of oxygen release from hemoglobin to the peripheral tissues nih.govnih.govfrontiersin.org.

A primary measure of this pharmacodynamic effect is the increase in whole blood P50, which represents the partial pressure of oxygen at which hemoglobin is 50% saturated with oxygen nih.govnih.govfrontiersin.org. A target P50 increase of 10 mmHg has been established as a therapeutically beneficial goal, capable of ensuring arterial oxygen saturation remains at or above 90% nih.gov. Clinical studies have shown that a 75 mg/kg dose of Efaproxiral often achieved a 10 mmHg increase in P50, with a 100 mg/kg dose consistently reaching this target nih.gov. In experiments with clarified hemoglobin, Efaproxiral maintained a P50 shift of approximately 4 mmHg over an 8-hour period nih.gov.

An overview of observed P50 shifts in relation to Efaproxiral doses is presented below.

Dose (mg/kg)P50 Shift (mmHg)Consistency
75~10Often achieved nih.gov
100~10Consistently achieved nih.gov
- (with clarified Hb)~4Maintained over 8 hours nih.gov

Beyond P50 shifts, research has demonstrated Efaproxiral's ability to directly augment oxygen partial pressure (pO2) in tissues, particularly in hypoxic environments. Efaproxiral enhances the oxygenation of hypoxic tumors and acts as a radiation sensitizer (B1316253), thereby increasing the effectiveness of radiation therapy nih.govnih.govncats.io. This is attributed to its action in increasing the partial pressure of oxygen within the target tissues nih.govfrontiersin.orgnih.gov.

Studies conducted in mice bearing RIF-1 tumors demonstrated that Efaproxiral significantly increased tumor oxygenation by 8.4 to 43.4 mmHg over a 5-day treatment period, with peak increases observed 22-31 minutes post-treatment nih.gov. Notably, oxygen breathing alone did not produce a similar effect on tumor pO2 nih.gov. The observed enhancement in tumor oxygenation by Efaproxiral was determined to be radiobiologically significant nih.gov.

Regression analysis of studies that collected both E-RBC and pharmacodynamic data at Efaproxiral doses ranging from 75 mg/kg to 100 mg/kg revealed that an E-RBC concentration of approximately 483 μg/ml was associated with the target P50 shift of 10 mmHg nih.gov. A population pharmacokinetic-pharmacodynamic analysis further confirmed that a linear model accurately describes the relationship between red blood cell Efaproxiral concentration and the P50 response, exhibiting minimal variability relative to pharmacokinetic endpoints metrumrg.com.

Drug Interaction Research

Drug interaction research for efaproxiral sodium primarily focuses on its synergistic or additive effects with co-administered anti-cancer therapies, stemming from its oxygen-modulating properties.

Mechanistic Studies of Co-administered Compound Effects

Mechanistic studies elucidating the effects of co-administered compounds primarily revolve around how this compound enhances the activity of oxygen-dependent therapies. The mechanism of action involves this compound binding non-covalently to the hemoglobin tetramer, which reduces its oxygen-binding affinity. This facilitates the release of oxygen in hypoxic tumor tissues, thereby increasing their oxygen levels and making them more susceptible to damage from radiation and certain chemotherapy drugs ncats.iomedchemexpress.commedkoo.com.

For instance, the increased efficacy of carboplatin (B1684641) when co-administered with efaproxiral and oxygen is attributed to the improved oxygenation of tumor tissue. Hypoxia is a known factor contributing to tumor radioresistance and chemoresistance. By alleviating this hypoxic environment, efaproxiral restores the sensitivity of cancer cells to these treatments selleckchem.commedkoo.comgoogle.com.

Further mechanistic insights into hemoglobin interaction have been derived from studies involving novel nitric oxide (NO)-releasing prodrugs of efaproxiral. In vitro studies on these derivatives showed that the efaproxiral component, after hydrolysis, binds to the central water cavity of hemoglobin, similar to efaproxiral itself, and reduces hemoglobin-oxygen affinity. Concurrently, the released NO was observed to bind exclusively to the alpha-hemes of hemoglobin, providing molecular-level details on how efaproxiral derivatives modulate hemoglobin's oxygen affinity and interact with biological systems researchgate.netnih.gov. While these studies involve efaproxiral derivatives rather than separate co-administered drugs, they underscore the detailed molecular understanding of its interaction with its primary target, hemoglobin.

Preclinical Efficacy and Safety Research

In Vitro Studies for Radiosensitization and Hypoxia Modification

The primary mechanism of action of efaproxiral (B1662174)—modifying hemoglobin to enhance oxygen release—is inherently dependent on the presence of red blood cells and a circulatory system. Consequently, standard in vitro models utilizing cancer cell lines alone are not suitable for directly assessing its radiosensitizing effects. Such experimental setups lack the hemoglobin-mediated oxygen delivery system that efaproxiral targets. Therefore, the majority of efficacy data for efaproxiral is derived from in vivo studies. The following subsections provide a general overview of the methodologies used to study radiosensitization and hypoxia in vitro, which provide the foundational understanding for the subsequent in vivo evaluation of compounds like efaproxiral.

To study the effects of hypoxia on cancer cells in vitro, researchers typically create an oxygen-deprived environment in cell cultures. This is often achieved by placing the cells in specialized incubators with controlled gas mixtures, usually containing low oxygen levels (e.g., 0.1% to 2% O₂) and a balance of nitrogen and carbon dioxide.

Three-dimensional (3D) cell culture models, such as multicellular tumor spheroids, offer a more physiologically relevant system for studying hypoxia. As spheroids grow, the cells in the inner core become naturally hypoxic due to the limited diffusion of oxygen and nutrients, mimicking the hypoxic microenvironment found in solid tumors. These models are valuable for testing the efficacy of hypoxia-activated drugs and radiosensitizers.

The impact of radiation on cancer cells in vitro is commonly assessed through various assays that measure cellular damage and survival. Clonogenic survival assays are a gold standard, determining the ability of a single cell to proliferate and form a colony after radiation exposure. A decrease in the surviving fraction of cells when treated with a compound prior to or during irradiation indicates a radiosensitizing effect.

At the molecular level, radiation-induced DNA damage, particularly double-strand breaks, is a key indicator of cellular injury. Techniques such as immunofluorescence staining for γH2AX, a marker for DNA double-strand breaks, allow for the visualization and quantification of DNA damage. The persistence of these markers can indicate inhibition of DNA repair processes, a mechanism through which some radiosensitizers act. While these are standard methods, direct in vitro studies measuring the effect of efaproxiral on radiation-induced cellular damage in cancer cell lines are not prevalent in the literature due to its indirect mechanism of action.

In Vivo Animal Model Investigations

Preclinical in vivo studies have been crucial in demonstrating the efficacy of efaproxiral as a radiosensitizer. These studies, conducted in various animal models, have provided direct evidence of its ability to increase tumor oxygenation and enhance the effects of radiation therapy.

A key aspect of preclinical research on efaproxiral has been the direct measurement of its effect on tumor oxygen levels. Electron Paramagnetic Resonance (EPR) oximetry is a sophisticated technique that allows for repeated, non-invasive measurements of partial pressure of oxygen (pO₂) in tissues.

In a study involving mice with subcutaneous RIF-1 tumors, EPR oximetry was used to quantify changes in tumor pO₂ following the administration of efaproxiral. The results demonstrated a significant increase in tumor oxygenation over a 5-day treatment period.

Treatment DayBaseline Tumor pO₂ (mmHg)Peak Tumor pO₂ after Efaproxiral (mmHg)Mean Increase in pO₂ (mmHg)
Day 110.518.98.4
Day 212.125.313.2
Day 311.831.519.7
Day 49.741.231.5
Day 58.952.343.4

These findings provided clear, quantitative evidence that efaproxiral effectively increases the oxygen concentration within the tumor microenvironment nih.gov. Another study in a rat model with intracranial 9L gliosarcoma tumors also utilized EPR oximetry. This research showed that efaproxiral significantly increased the pO₂ in both the tumor and the surrounding normal brain tissue. The maximum increase in tumor pO₂ was observed to be greater than that in normal tissue from the second to the fifth day of treatment.

The ultimate goal of increasing tumor oxygenation is to enhance the efficacy of radiation therapy. Several studies have evaluated this in various xenograft models by measuring tumor growth delay and other indicators of treatment response.

In the same study with RIF-1 tumors, the combination of efaproxiral with radiation therapy (4 Gy per day for 5 days) and oxygen breathing resulted in significantly greater tumor growth inhibition compared to radiation and oxygen breathing alone nih.gov. This demonstrated that the efaproxiral-induced increase in tumor oxygenation was radiobiologically significant nih.gov.

Another study using the EMT6 mouse mammary tumor model found that efaproxiral, in conjunction with oxygen breathing, significantly enhanced the anti-tumor effects of carboplatin (B1684641), a chemotherapy agent often used with radiation nih.gov. While this study focused on chemotherapy, the underlying principle of overcoming hypoxia to improve treatment efficacy is directly relevant to radiosensitization.

Given the clinical interest in treating brain metastases, preclinical research has also focused on disease-specific models. As mentioned, a study in rats with 9L gliosarcoma, a model for brain tumors, demonstrated increased tumor oxygenation with efaproxiral.

Preclinical studies have provided a strong rationale for the clinical investigation of efaproxiral in patients with brain metastases, particularly from breast cancer nih.govnih.gov. A review of preclinical data highlighted that in EMT6 mouse mammary tumors, efaproxiral treatment led to a 62% reduction in the radioresistant hypoxic fraction of tumor cells when combined with radiation, as compared to a control group ovid.com. This finding in a breast cancer model was a key piece of evidence supporting further clinical development for this indication.

The collective preclinical evidence from these in vivo studies has been instrumental in establishing the potential of efaproxiral as a novel radiosensitizing agent by directly addressing tumor hypoxia.

Non-Clinical Safety and Toxicology Research

Comprehensive non-clinical safety and toxicology studies are fundamental to characterizing the potential risks associated with a new chemical entity. These studies are conducted in various animal models to understand the substance's effects on physiological functions and to identify potential target organs for toxicity.

Systemic Toxicity Assessment in Preclinical Models

Systemic toxicity studies are designed to evaluate the effects of a substance on the entire organism. These studies typically involve administering the compound to different animal species over varying durations to identify potential dose-limiting toxicities and to establish a safe starting dose for clinical trials.

While exhaustive public data on the systemic toxicity of efaproxiral sodium is limited, the general approach for a compound of this nature would involve a battery of tests in both rodent and non-rodent species. These studies would assess a range of parameters, including but not limited to:

Clinical Observations: Daily monitoring of animal health, including changes in appearance, behavior, and physiological functions.

Body Weight and Food Consumption: Regular measurement to detect any adverse effects on growth and appetite.

Hematology and Clinical Chemistry: Analysis of blood samples to evaluate effects on blood cells, electrolytes, and markers of organ function (e.g., liver and kidney enzymes).

Urinalysis: Examination of urine to assess kidney function and detect any abnormalities.

Gross Pathology and Histopathology: Macroscopic and microscopic examination of organs and tissues at the end of the study to identify any treatment-related changes.

The following table summarizes the typical design of systemic toxicity studies that would be conducted for a compound like this compound.

Study TypeSpeciesDurationKey Endpoints
Single-Dose Toxicity Rodent (e.g., Rat) & Non-Rodent (e.g., Dog)Single administrationDetermination of maximum tolerated dose (MTD) and acute toxic effects.
Repeat-Dose Toxicity (Sub-chronic) Rodent & Non-Rodent28 days to 13 weeksIdentification of target organs of toxicity, dose-response relationships, and reversibility of effects.
Repeat-Dose Toxicity (Chronic) Rodent & Non-Rodent6 to 9 monthsAssessment of long-term toxicity and carcinogenic potential.

This table represents a generalized approach to systemic toxicity testing and is not based on specific published data for this compound.

Research into Specific Organ System Impacts

Beyond general systemic toxicity, safety pharmacology studies are conducted to investigate the potential effects of a drug candidate on vital organ systems. These studies are crucial for identifying potential adverse effects that could have immediate and life-threatening consequences in humans. The core battery of safety pharmacology studies typically evaluates the cardiovascular, respiratory, and central nervous systems.

Cardiovascular System:

Preclinical cardiovascular safety studies are designed to detect any adverse effects on heart rate, blood pressure, and cardiac electrical activity (electrocardiogram or ECG). For a compound that modifies hemoglobin's oxygen affinity, careful assessment of the cardiovascular system is particularly important.

Respiratory System:

The respiratory system's response to a new chemical entity is evaluated to ensure there are no adverse effects on breathing rate, tidal volume, and other measures of pulmonary function.

Central Nervous System (CNS):

CNS safety pharmacology studies assess the potential for a compound to cause effects such as sedation, excitation, motor incoordination, or seizures. These evaluations often involve a functional observational battery (FOB) in rodents.

The table below outlines the typical investigations performed in safety pharmacology studies.

Organ SystemPreclinical ModelKey Parameters Evaluated
Cardiovascular Conscious, telemetered animals (e.g., Dogs, Monkeys)Heart rate, arterial blood pressure, ECG intervals (PR, QRS, QT/QTc)
Respiratory Whole-body plethysmography in rodentsRespiratory rate, tidal volume, minute volume
Central Nervous Rodents (e.g., Rats, Mice)Behavioral changes, motor activity, coordination, body temperature, reflexes

This table illustrates standard safety pharmacology assessments and does not reflect specific findings for this compound due to the lack of publicly available data.

Clinical Development and Efficacy Studies

Early Phase Clinical Trials (Phase I/II)

The initial clinical development of efaproxiral (B1662174) (also known as RSR13) focused on establishing its safety, pharmacokinetics, and pharmacodynamics, while also seeking early signals of efficacy in various cancer types.

Exploration of Pharmacodynamic Markers and Early Safety Profiles

Early Phase I clinical trials were instrumental in defining the safety profile and the pharmacodynamic effects of efaproxiral. A key pharmacodynamic marker identified was the partial pressure of oxygen at which hemoglobin is 50% saturated (p50). An increase in p50 signifies a rightward shift in the hemoglobin-oxygen dissociation curve, indicating a greater tendency for oxygen to be released from red blood cells.

In a multi-institutional Phase I dose-frequency escalation study involving 19 adult patients with newly diagnosed glioblastoma multiforme, daily administration of efaproxiral at a dose of 100 mg/kg during cranial radiation therapy was found to be well-tolerated. The study successfully demonstrated a significant and reliable pharmacodynamic effect, with a mean increase in p50 of 9.24 +/- 2.6 mmHg, representing a 34% increase from baseline. This confirmed that the drug was achieving its intended physiological effect of enhancing oxygen unloading. The pharmacodynamic effect was also found to be directly related to the concentration of efaproxiral in red blood cells.

Another Phase I study in 20 cancer patients receiving palliative radiotherapy further supported the safety of efaproxiral. Repeated daily doses up to 100 mg/kg for 10 days were generally well-tolerated. The study confirmed that the maximum pharmacodynamic effect occurred at the end of the infusion and was proportional to the concentration of efaproxiral in red blood cells.

Preliminary Efficacy Signals in Target Patient Populations

Following the promising safety and pharmacodynamic results from Phase I trials, Phase II studies were initiated to explore the preliminary efficacy of efaproxiral in combination with radiation therapy in specific cancer patient populations.

A multicenter Phase II study evaluated the efficacy of efaproxiral in 50 patients with newly diagnosed glioblastoma multiforme receiving standard cranial radiotherapy. The results were encouraging, with a reported median survival of 12.3 months. nih.gov The one-year and 18-month survival rates were 54% and 24%, respectively. nih.gov These survival figures were considered favorable and supported further investigation.

Pivotal Phase III Clinical Investigations

The promising data from early-phase trials led to the initiation of large-scale Phase III studies to definitively assess the efficacy and safety of efaproxiral as an adjunct to radiation therapy in patients with brain metastases.

Study Designs and Methodological Considerations (e.g., RT-009, ENRICH Study)

Two key pivotal Phase III trials defined the later-stage clinical development of efaproxiral: the RT-009 study (also known as the REACH study) and the subsequent confirmatory ENRICH study.

Efficacy Outcomes Research in Brain Metastases

The results of the Phase III trials provided a complex picture of the efficacy of efaproxiral in the setting of brain metastases.

For the subgroup of patients with breast cancer, the analysis showed a notable improvement in survival for those treated with efaproxiral. An exploratory analysis of 107 eligible patients with brain metastases from breast cancer showed a hazard ratio (HR) of 0.51 (p=0.003, unadjusted log-rank), indicating a substantial reduction in the risk of death for the efaproxiral arm. nih.gov A subsequent Cox multiple regression analysis, which accounted for known prognostic factors, demonstrated a 25% reduction in the risk of death (HR=0.75; 95% CI: 0.60, 0.94; p=0.01) for patients in the efaproxiral arm. nih.gov

Table 1: Overview of Key Clinical Trials for Efaproxiral Sodium

Study Name/IdentifierPhasePatient PopulationPrimary EndpointKey Findings
Phase I Glioblastoma StudyINewly Diagnosed Glioblastoma MultiformeSafety and Pharmacodynamics (p50)Daily 100 mg/kg dose was well-tolerated and achieved a significant increase in p50.
Phase II Glioblastoma StudyIINewly Diagnosed Glioblastoma MultiformeSurvivalMedian survival of 12.3 months. nih.gov
Phase II NSCLC StudyIILocally Advanced Non-Small-Cell Lung CancerEfficacy and SafetyOverall response rate of 75%; median survival of 20.6 months. nih.gov
RT-009 (REACH)IIIBrain Metastases from Solid TumorsOverall SurvivalDid not meet primary endpoint in the overall population. Showed a significant survival benefit in the breast cancer subgroup.
ENRICHIIIBrain Metastases from Breast CancerOverall SurvivalDid not meet the primary endpoint of improving overall survival.
Radiographic Response Assessment in Brain Tumors

In the pivotal Phase III study of efaproxiral as an adjunct to whole-brain radiation therapy (WBRT) for brain metastases, radiographic response was a key secondary endpoint. The assessment, which included complete response and partial response, was utilized to quantify the antitumor activity of the combination therapy. The addition of efaproxiral to WBRT demonstrated a notable improvement in objective response rates compared to WBRT alone nih.gov.

Radiographic Response Rates in Phase III Efaproxiral (REACH) Study
Patient PopulationImprovement in Response Rate (Efaproxiral Arm vs. Control)P-value
All Patients7%0.10
NSCLC and Breast Cancer Subgroup13%0.01

Analysis of Clinical Trial Data and Subgroup Heterogeneity

The planned subgroup analysis focusing on patients with brain metastases from either NSCLC or breast cancer revealed a more substantial treatment effect. In this group, the median survival time was 6.0 months for patients receiving efaproxiral versus 4.4 months for the control group nih.govhirntumorhilfe.de. Further exploratory analysis indicated that the survival benefit was predominantly driven by patients with breast cancer nih.govnih.gov. In the cohort of 107 patients with brain metastases from breast cancer, the addition of efaproxiral resulted in a statistically significant improvement in median survival and was associated with a 49% reduction in the risk of death (HR=0.51, p=0.003) hirntumorhilfe.de. This finding of a pronounced benefit in a specific tumor histology highlights the importance of assessing treatment effect heterogeneity in oncology trials.

Post-Developmental Analysis and Outcomes Research

Retrospective Analysis of Clinical Efficacy Predictors

Following the initial reporting of the REACH trial, a retrospective analysis was conducted to identify predictors of clinical efficacy for efaproxiral. This analysis focused on the relationship between drug exposure and patient outcomes, specifically survival and tumor response nih.gov. The key parameters evaluated were the efaproxiral concentration in red blood cells (E-RBC) and the total number of doses administered nih.gov.

The analysis established a clear concentration-dependent effect on efficacy. It was determined that patients who achieved a sufficient E-RBC level of 483 μg/ml or greater and received at least seven of the ten planned doses of efaproxiral were most likely to experience survival and response benefits nih.gov. This E-RBC concentration was found to correlate with a target shift in the oxygen-hemoglobin dissociation curve (p50) of 10 mmHg, the level believed to be necessary for a therapeutic effect nih.gov.

This retrospective study also provided a clearer understanding of the subgroup heterogeneity observed in the primary analysis. Patients with breast cancer as their primary tumor type were found to more consistently achieve the target efaproxiral exposure levels compared to patients with NSCLC nih.gov. This difference in drug exposure likely contributed to the greater clinical benefit observed in the breast cancer subgroup.

Predictors of Efaproxiral Efficacy from Retrospective Analysis
Efficacy PredictorThreshold for BenefitAssociated Outcome
Efaproxiral Red Blood Cell Concentration (E-RBC)≥ 483 μg/mlIncreased likelihood of survival and response benefits
Number of Doses Received≥ 7 of 10 dosesIncreased likelihood of survival and response benefits

Long-Term Follow-up Studies and Real-World Evidence Research

Based on the promising results observed in the subgroup of patients with brain metastases from breast cancer in the REACH trial, a confirmatory clinical trial specifically for this patient population was initiated nih.govcancerconnect.com. The goal of this subsequent study was to validate the survival benefit of efaproxiral when added to WBRT in a prospectively defined cohort.

However, a review of publicly available clinical trial data and scientific literature does not yield results from this confirmatory study. There are no published long-term follow-up data from the original REACH trial or its subgroups. Furthermore, as efaproxiral did not receive regulatory approval and was not commercialized, there is a lack of real-world evidence or post-marketing studies to assess its long-term effectiveness or other outcomes in a broader patient population. The development of the compound for this indication appears to have been discontinued, precluding the generation of long-term and real-world data.

Therapeutic Applications and Disease Contexts

Role as a Radiation Sensitizer (B1316253) in Oncology

The efficacy of radiation therapy is known to be diminished in hypoxic environments, as oxygen is a potent sensitizer of the cytotoxic effects of ionizing radiation. tandfonline.comascopubs.orgallenpress.com Efaproxiral (B1662174) was developed to counteract this radioresistance by increasing tumor oxygenation. nih.govtandfonline.com Unlike many previous radiation sensitizers, efaproxiral does not need to enter cancer cells to exert its effect; it works by modifying the oxygen-carrying capacity of red blood cells in the bloodstream. nih.govtandfonline.com

Tumor hypoxia is a significant barrier to the successful treatment of solid tumors with radiotherapy. ascopubs.orgwindows.net Hypoxic cancer cells are more resistant to radiation-induced damage. windows.netnih.gov Efaproxiral addresses this challenge by noncovalently binding to hemoglobin and shifting the oxygen-hemoglobin dissociation curve to the right. nih.govresearchgate.net This allosteric modification results in an increased partial pressure of oxygen (pO2) in tissues, thereby enhancing the oxygenation of hypoxic tumor regions. nih.govtandfonline.com By increasing the amount of oxygen available within the tumor at the time of irradiation, efaproxiral is intended to increase the generation of cytotoxic reactive oxygen species, making cancer cells more susceptible to radiation. windows.net Preclinical studies have demonstrated that efaproxiral can enhance the oxygenation of hypoxic tumors and function as a radiation sensitizer. nih.gov One study using in vivo EPR oximetry in rats with intracranial tumors confirmed that efaproxiral significantly increased the pO2 of both the tumors and normal brain tissue. nih.gov

Efaproxiral has been extensively studied as an adjunct to whole-brain radiation therapy (WBRT) for the treatment of brain metastases, particularly from breast cancer and non-small cell lung cancer (NSCLC). nih.gov

Further analysis of the REACH trial data indicated that the efficacy of efaproxiral was dependent on achieving a sufficient concentration in red blood cells. nih.govnih.gov Patients with breast cancer were more likely to achieve this target exposure compared to patients with NSCLC, which may explain the greater benefit observed in the breast cancer subgroup of the initial study. nih.govnih.gov

Efaproxiral has also been investigated for the treatment of glioblastoma multiforme (GBM), an aggressive primary brain tumor known for its hypoxic regions. nih.gov A multicenter phase II study was conducted by the New Approaches to Brain Tumor Therapy (NABTT) CNS Consortium to evaluate the safety and efficacy of efaproxiral administered with standard cranial radiotherapy for newly diagnosed GBM. nih.gov

In this study, 50 patients received daily intravenous efaproxiral immediately before radiotherapy. nih.gov The results were considered favorable, with a median survival that exceeded one year. nih.gov

Clinical TrialPatient PopulationKey Findings
NABTT Consortium Phase II50 patients with newly diagnosed glioblastoma multiforme (GBM). nih.gov- Median survival for patients treated with efaproxiral and radiotherapy was 12.3 months. nih.gov
  • 1-year survival rate was 54%. nih.gov
  • 18-month survival rate was 24%. nih.gov
  • The treatment was generally well-tolerated. nih.gov
  • Potential in Other Hypoxia-Related Pathologies

    The ability of efaproxiral to enhance oxygen delivery to tissues suggests potential applications beyond oncology, in various conditions where hypoxia or ischemia is a key pathological feature.

    Ischemic conditions, such as stroke, are characterized by a reduction in blood flow and subsequent oxygen deprivation, leading to tissue damage. mdpi.com The fundamental mechanism of efaproxiral, which involves artificially enhancing the uptake, transport, or delivery of oxygen, is directly relevant to mitigating the effects of ischemia. wada-ama.orgwada-ama.org By increasing the release of oxygen from hemoglobin, efaproxiral could theoretically help maintain oxygenation in tissues at risk during an ischemic event, thereby reducing the extent of cellular damage. tandfonline.com Organism survival is dependent on the balance of oxygen delivery and utilization, a balance that is critically disrupted in acute brain injuries and ischemic events. mdpi.com While the primary clinical development of efaproxiral focused on oncology, its properties have led to its inclusion on lists of substances, such as the World Anti-Doping Agency's prohibited list, that artificially enhance oxygen transport. wada-ama.orgwada-ama.org This highlights its recognized physiological effect on oxygen delivery, which is the core principle for treating ischemic conditions.

    There is a wide range of diseases where tissue hypoxia may play a role in pathogenesis or progression. However, dedicated clinical research into efaproxiral for many of these conditions is limited. For instance, IgA nephropathy, the most common primary glomerulonephritis globally, can lead to progressive kidney disease. nih.govnih.gov While numerous clinical trials are underway to evaluate novel therapies for IgA nephropathy, targeting various pathways of the disease, a review of registered and ongoing trials does not indicate that efaproxiral has been a subject of these exploratory studies. nih.govigan.orgplos.orgmayo.edu The current focus of emerging IgA nephropathy treatments is on immunomodulatory and targeted therapies rather than agents that modify oxygen delivery. nih.govnih.gov

    Adverse Event Profile and Safety Research

    Characterization of Treatment-Emergent Adverse Events

    Data from a cumulative analysis of 538 patients across Phase 1 through Phase 3 clinical trials identified a distinct profile of treatment-emergent adverse events associated with efaproxiral (B1662174) when used as an adjunct to radiation therapy. ascopubs.org

    Hypoxemia, or low levels of oxygen in the blood, has been identified as a key component of the efaproxiral safety profile. ascopubs.org The physiological basis of this adverse event is directly related to the drug's primary mechanism of action. tandfonline.com Efaproxiral binds to hemoglobin and shifts the oxygen-hemoglobin dissociation curve to the right, facilitating the release of oxygen from red blood cells into the surrounding tissues. tandfonline.com While this is intended to counteract hypoxia in tumor cells, it also results in lower oxygen saturation in arterial blood, which can be detected as hypoxemia. ascopubs.org

    In clinical studies, the majority of hypoxemia events were reported as asymptomatic and were primarily identified through low pulse oximeter (SpO2) measurements. ascopubs.org Due to this known pharmacodynamic effect, all patients receiving efaproxiral in these trials were administered supplemental oxygen to maximize oxygen saturation during treatment. ascopubs.org

    Beyond hypoxemia, clinical trials have identified several other treatment-emergent adverse events. These events were typically considered reversible and manageable. ascopubs.org

    The table below summarizes the eight principal adverse events identified as components of the efaproxiral safety profile from a pooled analysis of clinical trials. ascopubs.org

    Adverse Event CategoryDescription
    Hypoxemia (Hypoxia) Asymptomatic low pulse oximeter measurements.
    Nausea/Vomiting Gastrointestinal distress.
    Headache Pain in the head.
    Hypotension/Dizziness Low blood pressure and associated lightheadedness.
    Infusion Symptoms Reactions related to the drug's administration.
    Rash/Allergic Reaction Skin manifestations and hypersensitivity.
    Anemia Decrease in red blood cell count.
    Renal Dysfunction Impairment of kidney function.

    Mechanisms Underlying Observed Safety Findings

    The primary mechanism underlying the most significant safety finding, hypoxemia, is the intended pharmacological action of efaproxiral. tandfonline.comascopubs.org As an allosteric modifier of hemoglobin, its function is to decrease hemoglobin's affinity for oxygen, thereby increasing the partial pressure of oxygen (p50) in the blood. tandfonline.com This enhanced offloading of oxygen into tissues, while therapeutically beneficial for sensitizing hypoxic tumors to radiation, directly causes a reduction in the oxygen saturation of hemoglobin circulating in the bloodstream. ascopubs.org This effect is a predictable consequence of the drug's mechanism.

    Research on Management Strategies for Adverse Events

    Research and clinical trial protocols have established strategies for managing the adverse events associated with efaproxiral. ascopubs.org

    Hypoxemia : The principal management strategy for hypoxemia was the proactive administration of supplemental oxygen to all patients during the treatment period. ascopubs.orgnih.gov For patients who experienced drops in SpO2 levels, the management involved increasing the duration or flow rate of the supplemental oxygen. ascopubs.org Dose modifications, including reductions or omissions, were also employed based on SpO2 measurements and other adverse events. nih.gov

    The table below outlines the management approaches for adverse events observed in efaproxiral clinical trials. ascopubs.orgnih.gov

    Adverse EventManagement Strategy
    Hypoxemia Prophylactic supplemental oxygen; increased oxygen flow/duration as needed; dose reduction or omission.
    Nausea/Vomiting Supportive care (e.g., antiemetics).
    Hypotension/Dizziness Supportive care (e.g., hydration).
    Rash/Allergic Reaction Supportive care (e.g., antihistamines).
    Other Events General supportive care.

    Synthesis and Manufacturing Research

    Development of Novel Synthetic Routes

    A novel, two-step reaction pathway for the synthesis of efaproxiral (B1662174) sodium has been developed, consisting of condensation and O-alkylation. acs.org This new procedure presents a significant improvement over previous methods, which were often circuitous and resulted in low yields of 30-40%. acs.org The older processes required the purification of a crude acid intermediate through crystallization, followed by its conversion back into the sodium salt. acs.org

    The newly developed synthetic route for efaproxiral sodium is considered an environmentally friendly procedure. acs.org This "green" approach is characterized by a shorter reaction pathway, high yield, and reduced pollution. acs.org A key feature of this process is the direct production of the sodium salt, which avoids the more complex and wasteful steps of previous methods. acs.org The final product is crystallized in water, further enhancing the environmental credentials of the synthesis. acs.org

    The reaction is conducted under a nitrogen or argon gas shield. This serves two main purposes: it protects the amine, which is susceptible to oxidation at high temperatures (170-180 °C), and it aids in the rapid removal of water formed during the condensation step. acs.org

    A significant aspect of the yield optimization involves the recovery of uncrystallized this compound from the filtrate. By adding sodium bicarbonate (NaHCO₃) and sodium chloride (NaCl) to the filtrate, the remaining 10-15% of the product can be precipitated and recovered. acs.org This recovery step increases the total yield to 92.7%. acs.org The recovered product is of high quality and can be used as a raw material for subsequent crystallization. acs.org

    Process StepYield
    Initial Crystallization85-89%
    O-Alkylation90%
    Total Yield (with recovery)92.7%

    Process Chemistry Research for Industrial-Scale Preparation

    The developed green synthesis procedure is deemed suitable for the industrial-scale preparation of this compound. acs.org The process is designed to be efficient and cost-effective, with a short reaction pathway that is advantageous for large-scale production. acs.org

    For the O-alkylation reaction on an industrial scale, specific quantities and conditions have been outlined. The reaction involves adding chloroform dropwise to a stirred mixture of anilide and powdered sodium hydroxide in acetone. acs.org The mixture is stirred for 12 hours at room temperature. After the reaction, excess acetone is removed under a vacuum, and the residue, along with sodium chloride, is dissolved in water. acs.org

    Research on Crystallization and Purification Methodologies

    A new crystalline form of this compound has been identified when crystallized from water. acs.org This form is characterized by a unique X-ray powder diffraction pattern, showing only one peak at 3.7° ± 0.2° in 2θ. acs.org

    The crystallization and purification process involves the following steps:

    The crude product is dissolved in water at an elevated temperature (75 °C). acs.org

    Activated carbon is added to decolorize the solution. acs.org

    The solution is filtered while hot to remove the activated carbon and any other solid impurities. acs.org

    The filtrate is then allowed to cool slowly to 10-15 °C and stored overnight to allow for crystal formation. acs.org

    The resulting crystal solid is broken up, filtered under a vacuum, and washed with cold water. acs.org

    Finally, the purified crystals are dried in an oven and then under a vacuum to remove any residual moisture. acs.org

    The quality of the final product is high, with a purity of 99.51% as determined by high-performance liquid chromatography (HPLC). acs.org The ratio of this compound to water has been identified as a critical factor influencing both the quality and yield of the final product, with an optimal weight-to-weight ratio of 1.0:3.5-4.0. acs.org

    ParameterValue
    Final Product Purity (HPLC)99.51%
    Optimal this compound to Water Ratio (w/w)1.0:3.5-4.0
    Crystallization TemperatureCooling to 10-15 °C

    Methodological Advances and Biomarker Research

    Development of Analytical Assays for Efaproxiral (B1662174) Sodium and its Effects

    The evaluation of efaproxiral sodium, a synthetic allosteric modifier of hemoglobin designed to enhance oxygen release to tissues, has necessitated the development and validation of specialized analytical methods. These assays are crucial for characterizing its mechanism of action and quantifying its physiological effects.

    A significant methodological advance in the study of hemoglobin-oxygen affinity modifiers like this compound is the development of the Oxygen Dissociation Assay (ODA). This novel, high-throughput screening assay is based on the spectral changes that occur as hemoglobin deoxygenates.

    The ODA platform utilizes the distinct spectral signatures of hemoglobin, specifically the Soret bands (400–450 nm) and Q bands (500–600 nm), to measure the percentage of oxygenated hemoglobin (%oxy Hb) over time in a 96-well plate format. Purified hemoglobin is incubated with the test compound, and deoxygenation is initiated, often by blowing nitrogen gas over the samples. A spectrophotometer then captures the spectral changes at set intervals, allowing for a kinetic profile of oxygen dissociation.

    Validation of the ODA has been performed by comparing its results against the industry-standard Hemox Analyzer, which measures oxygen equilibrium curves (OECs). A study comparing the performance of 500 hemoglobin modifiers in the ODA versus the Hemox Analyzer demonstrated a strong correlation (R² of 0.7), indicating the ODA's potential to reliably screen and identify potent exogenous hemoglobin modifiers. Research has shown that efaproxiral is more effective at deoxygenating hemoglobin at lower pH levels, a characteristic that is ideal for a compound intended to increase oxygen delivery to acidic and hypoxic tumor tissues. The ODA can effectively demonstrate this pH-dependent activity.

    Table 1: Comparison of Oxygen Dissociation Assay (ODA) and Hemox Analyzer

    Feature Oxygen Dissociation Assay (ODA) Hemox Analyzer
    Principle Spectrophotometric measurement of Hb spectral changes (Soret & Q bands) during deoxygenation. Dual-wavelength spectrophotometry and oxygen electrode to generate a full oxygen equilibrium curve.
    Format 96-well or 384-well microplate. Single cuvette.
    Throughput High-throughput, allows for concurrent comparison of multiple compounds and conditions. Low-throughput, one sample at a time.
    Sample Volume Low (uses Hb tetramer concentrations as low as 3 µM). Higher sample volume required.
    Primary Output Change in % oxygenated hemoglobin over time (kinetic data). P50 value (oxygen tension at 50% Hb saturation) and full OEC.
    Validation Correlates well with Hemox Analyzer data for identifying Hb-O₂ affinity modifiers. Considered the industry standard for detailed OEC analysis.

    Evaluating the effects of a compound like this compound, which acts on hemoglobin within red blood cells (RBCs), requires accurate and reliable measurement of RBC concentration. These measurements provide the fundamental context of a subject's oxygen-carrying capacity. Standard methodologies are employed in clinical and preclinical studies to determine RBC count, hemoglobin concentration, and hematocrit.

    Automated Hematology Analyzers: The most common method for measuring RBC concentration is the complete blood count (CBC) performed on an automated hematology analyzer. nih.gov These instruments use technologies like electronic impedance or optical light scattering (flow cytometry) to count individual RBCs in a diluted blood sample. nih.govd-nb.info The analyzer provides several key parameters:

    RBC Count: The number of red blood cells per unit volume of blood.

    Hemoglobin (Hgb): The concentration of the oxygen-carrying protein in the blood, typically measured colorimetrically after cell lysis. nih.gov

    Hematocrit (Hct): The volume percentage of RBCs in the blood. nih.gov Automated counters calculate this value by multiplying the RBC count by the mean corpuscular volume (MCV). nih.gov

    Microhematocrit Centrifugation: This manual method involves centrifuging a small blood sample in a capillary tube to pack the RBCs at the bottom. The hematocrit is determined by measuring the length of the packed RBC column relative to the total length of the blood sample (RBCs and plasma). nih.govmdpi.com While less common for routine counts, it serves as a reliable reference method. mdpi.com

    These measurements are critical for interpreting the pharmacodynamic effects of this compound. For instance, the total oxygen-carrying capacity is a function of both the hemoglobin concentration and its oxygen saturation, the latter of which is directly influenced by this compound.

    Identification and Validation of Predictive Biomarkers

    A crucial aspect of translating hypoxia-modifying agents like this compound into clinical practice is the identification of biomarkers that can predict patient response. Research has focused on imaging, genomic, and proteomic/metabolomic approaches to assess the tumor microenvironment and identify patients most likely to benefit.

    Since this compound's primary function is to mitigate tumor hypoxia, imaging techniques that can visualize and quantify hypoxic regions within tumors are essential for patient stratification and response assessment.

    Positron Emission Tomography (PET): PET imaging is a leading modality for assessing tumor hypoxia. It involves administering a radiotracer that is selectively trapped in hypoxic cells.

    18F-fluoromisonidazole (18F-FMISO): This is the most widely studied hypoxia PET tracer. Under low-oxygen conditions, the nitroimidazole group of FMISO is reduced and covalently binds to intracellular macromolecules, leading to its accumulation in hypoxic tumor regions.

    Other Tracers: Second-generation tracers like 18F-fluoroazomycin arabinoside (18F-FAZA) and 18F-flortanidazole (18F-HX4) have been developed with improved pharmacokinetics for better image contrast.

    Magnetic Resonance Imaging (MRI): Functional MRI techniques offer a non-radioactive alternative for assessing tumor oxygenation.

    Blood Oxygenation Level-Dependent (BOLD) MRI: This technique measures changes in the magnetic properties of hemoglobin as it transitions between its oxygenated (diamagnetic) and deoxygenated (paramagnetic) states. An increase in deoxyhemoglobin in hypoxic areas can be detected as a change in the MRI signal.

    Oxygen-Enhanced MRI (OE-MRI): This method involves acquiring BOLD or T1-weighted images while the patient breathes medical air and then 100% oxygen. The change in signal intensity provides an indirect measure of oxygen delivery and perfusion, helping to identify hypoxic regions that are poorly vascularized.

    Table 2: Overview of Imaging Biomarkers for Tumor Hypoxia

    Modality Technique / Tracer Principle Advantages Limitations
    PET 18F-FMISO Trapping of a 2-nitroimidazole tracer in cells with low oxygen partial pressure. High sensitivity and specificity for hypoxia; direct cellular measurement. Requires cyclotron and radiochemistry; patient radiation exposure; slow tracer uptake.
    PET 18F-FAZA, 18F-HX4 Second-generation 2-nitroimidazole tracers. Improved pharmacokinetics and tumor-to-background ratios compared to FMISO. Same logistical requirements as other PET tracers.
    MRI BOLD Detects changes in magnetic susceptibility due to the ratio of oxyhemoglobin to deoxyhemoglobin. No ionizing radiation; high spatial resolution; widely available. Complex signal interpretation; influenced by blood flow, volume, and oxygenation.
    MRI OE-MRI Measures the change in MRI signal in response to breathing 100% oxygen. No ionizing radiation; provides functional information on oxygen delivery and perfusion. Indirect measure of hypoxia; requires patient cooperation for gas challenge.

    Transcriptomic analysis provides a powerful tool for understanding the molecular response to hypoxia and to agents like this compound. By profiling the expression of thousands of genes, researchers can identify signatures associated with hypoxia and predict therapeutic response.

    A key gene expression pathway influenced by efaproxiral's mechanism of action is the one regulated by Hypoxia-Inducible Factor 1 (HIF-1) . In hypoxic conditions, the HIF-1-alpha subunit is stabilized and promotes the transcription of genes involved in angiogenesis, glycolysis, and cell survival. Early research indicated that efaproxiral could reduce the expression of the HIF-1-alpha gene in human breast cancer xenografts, demonstrating a direct link between its oxygen-modulating effect and downstream genetic regulation. biospace.com

    More recent, large-scale computational studies have used transcriptomic data to identify efaproxiral as a candidate drug for various applications.

    Tumor-Associated Macrophages (TAMs): A pan-cancer analysis of gene expression profiles in TAMs identified efaproxiral as a potential agent for reprogramming immunosuppressive M2-like macrophages toward an anti-tumor M1-like phenotype. mednexus.orgmednexus.org

    Disease Modeling: Transcriptome analysis of IgA nephropathy and Marburg virus infection identified efaproxiral as a potential therapeutic agent by suggesting its ability to reverse disease-specific gene expression signatures. nih.govmedsci.org

    These findings highlight how gene expression profiling can be used not only to validate the molecular effects of efaproxiral (e.g., downregulation of HIF-1-alpha) but also to generate new hypotheses for its use and identify gene signatures that may predict patient response.

    Proteomics (the large-scale study of proteins) and metabolomics (the study of small molecules or metabolites) offer further avenues for discovering biomarkers related to this compound. These 'omics' technologies provide a snapshot of the functional state of a cell or tissue, which can be altered by changes in oxygenation.

    While specific proteomic or metabolomic studies focused on predicting response to efaproxiral are not yet widely published, the methodological approach is well-established for studying hypoxia and other hemoglobin modifiers. mdpi.com

    Proteomic Approach: Using techniques like mass spectrometry, researchers can identify and quantify thousands of proteins. In the context of efaproxiral, this could be used to discover proteins that are differentially expressed in tumors after treatment, potentially revealing markers of response or resistance. For example, the protein expression of HIF-1-alpha and its downstream targets could be directly quantified.

    Metabolomic Approach: Hypoxic tumors exhibit a distinct metabolic phenotype, often characterized by a shift to anaerobic glycolysis (the Warburg effect). By increasing oxygen delivery, efaproxiral would be expected to reverse this shift. Metabolomic analysis of tumor tissue or biofluids (e.g., plasma) could identify changes in key metabolites (such as lactate, pyruvate, and intermediates of the TCA cycle) that correlate with treatment response.

    The combination of these high-throughput technologies holds the potential to build multi-faceted biomarker panels that could more accurately predict which patients' tumors are hypoxic and most likely to respond to sensitization by this compound.

    Challenges, Limitations, and Future Research Trajectories

    Limitations Identified in Previous Clinical Development Programs

    In the REACH study, which enrolled 515 eligible patients, the median survival time for the efaproxiral (B1662174) arm was 5.4 months compared to 4.4 months for the control arm, a difference that was not statistically significant. nih.gov This outcome underscored the difficulty of demonstrating a survival benefit in a broad, unselected patient population.

    However, a key finding, and also a limitation of the initial broad approach, was the observation of a significant benefit in a pre-specified subgroup of patients with breast cancer metastases. nih.govnih.gov This suggests that the drug's efficacy is not universal across all tumor types. Furthermore, the development program had to manage treatment-emergent adverse events, with hypoxemia being a notable, mechanism-based side effect that required management with supplemental oxygen. nih.govascopubs.org While often asymptomatic and manageable, this added a layer of complexity to the treatment regimen. nih.govascopubs.org

    PopulationTreatment ArmMedian Survival Time (Months)Hazard Ratio (HR)P-value
    All Eligible Patients (n=515) Efaproxiral + WBRT5.40.870.16
    WBRT Alone (Control)4.4
    Subgroup (NSCLC or Breast Cancer) Efaproxiral + WBRT6.00.820.07
    WBRT Alone (Control)4.4

    Data from the Phase III REACH trial. nih.gov

    Unresolved Questions in Efaproxiral Sodium Biology and Therapeutic Application

    The clinical trial results for efaproxiral have left several biological and therapeutic questions unanswered. A primary unresolved issue is the precise mechanism behind its differential efficacy. It remains unclear why patients with brain metastases from breast cancer appeared to derive a greater benefit than those with non-small-cell lung cancer (NSCLC) or other primary tumors. nih.gov

    Further investigation is needed to understand if this is due to inherent differences in the biology of breast cancer metastases, such as their vascular structure or metabolic state, which might make them more susceptible to remediation of hypoxia. Another possibility relates to pharmacokinetic differences among patient populations. Analyses have shown that efaproxiral concentration in red blood cells (E-RBC) is a predictor of efficacy, and breast cancer patients generally achieved higher mean E-RBC levels than NSCLC patients at the same doses. nih.gov Understanding the interplay between patient physiology, tumor type, and drug exposure is critical.

    Proposed Directions for Future Research

    The experiences with this compound have provided a foundation for future research, pointing toward more refined and targeted therapeutic strategies.

    While efaproxiral was primarily studied with radiation therapy, its mechanism of action—improving tissue oxygenation—suggests potential utility with other cancer treatments limited by hypoxia. nih.gov Future research could explore combinations with certain chemotherapeutic agents whose efficacy is hindered by a hypoxic tumor microenvironment. Additionally, combining efaproxiral with immunotherapies could be a promising avenue, as reversing hypoxia may enhance the function of tumor-infiltrating immune cells.

    The work on efaproxiral has spurred interest in the broader class of hemoglobin allosteric modifiers. nih.govnih.gov Research has led to the design and synthesis of novel compounds with potentially greater activity or different pharmacological profiles. nih.govacs.org These efforts are not limited to oncology. For instance, other allosteric modifiers that stabilize the high-oxygen-affinity state (R-state) of hemoglobin, such as Voxelotor, are being developed to treat sickle cell disease by preventing the polymerization of sickle hemoglobin. researchgate.netresearchgate.net This field also includes the development of aromatic aldehydes and other novel agents designed to modulate hemoglobin's oxygen affinity for various therapeutic purposes. nih.govresearchgate.net

    Perhaps the most critical lesson from the efaproxiral clinical program is the need for robust patient selection and stratification. elucidata.ioomixon.com Future clinical trials for efaproxiral or similar compounds should move beyond a "one size fits all" approach. proventainternational.com

    A key strategy would be to prospectively select patients most likely to benefit. This could involve stratification based on biomarkers of tumor hypoxia or by primary tumor type, given the suggestive results in breast cancer. nih.gov Furthermore, pharmacokinetic-based dosing strategies, aimed at achieving a target E-RBC known to be associated with efficacy, could optimize treatment for individual patients. nih.govmedchemexpress.cn By categorizing patients into subgroups based on specific characteristics, researchers can better assess treatment efficacy and improve outcomes. elucidata.ioomixon.comoxfordglobal.com This targeted approach enhances the potential for clinical trial success and the realization of personalized medicine. elucidata.io

    Methodological Innovations for Enhanced Efficacy Assessment

    The evaluation of the therapeutic efficacy of this compound has necessitated the development and application of innovative methodologies, particularly in the realms of advanced imaging, biomarker development, and clinical trial design. These innovations are crucial for accurately quantifying the compound's mechanism of action—increasing tumor oxygenation—and correlating this physiological change with clinical outcomes.

    Advanced Preclinical and Clinical Imaging

    Traditional anatomical imaging modalities are often insufficient to assess the pharmacodynamic effects of this compound. Consequently, advanced functional imaging techniques that can visualize and quantify changes in tumor oxygenation have been pivotal in understanding its efficacy.

    In preclinical studies, Electron Paramagnetic Resonance (EPR) oximetry has been employed to directly and non-invasively measure the partial pressure of oxygen (pO2) in tumor tissues. Studies in animal models have demonstrated that EPR oximetry can quantitatively track the temporal changes in tumor pO2 following the administration of this compound. For instance, research on intracranial tumors showed a significant increase in pO2 in both tumor and normal brain tissue after intravenous injection of the compound researchgate.net. These studies provided unambiguous, quantitative data on the timing and extent of Efaproxiral-induced changes in tumor oxygenation, which is critical for optimizing the timing of radiation therapy researchgate.netfrontiersin.org.

    For clinical application, Positron Emission Tomography (PET) with hypoxia-specific radiotracers, such as 18F-Fluoromisonidazole (18F-FMISO) , represents a significant methodological innovation. 18F-FMISO is a tracer that is reductively trapped in hypoxic cells, allowing for the non-invasive identification and quantification of hypoxic tumor regions snmjournals.orgsnmjournals.orgnih.gov. The use of 18F-FMISO PET could be instrumental in patient selection, identifying individuals with hypoxic tumors who are most likely to benefit from treatment with this compound snmjournals.orgsnmjournals.org. Furthermore, it could be used to monitor the response to therapy by assessing the reduction in the hypoxic fraction of the tumor snmjournals.org.

    Imaging ModalityPrincipleApplication in Efaproxiral Efficacy AssessmentKey Findings
    EPR Oximetry Direct measurement of molecular oxygen concentration.Preclinical quantification of changes in tumor pO2 after Efaproxiral administration.Demonstrated a significant and reproducible increase in tumor oxygenation, providing a temporal profile of the drug's effect. researchgate.netfrontiersin.orgnih.gov
    BOLD MRI Indirectly measures blood oxygenation by detecting changes in deoxyhemoglobin concentration.Preclinical assessment of the hemodynamic response to Efaproxiral.Provided insights into the physiological changes in the tumor microenvironment, though with some variability in signal changes. nih.govnih.gov
    18F-FMISO PET Trapping of a radiotracer in hypoxic cells.Clinical identification of hypoxic tumors for patient selection and monitoring of treatment response.Has the potential to guide the clinical use of Efaproxiral by targeting the patient population most likely to respond. snmjournals.orgsnmjournals.org

    Biomarker Development and Validation

    A critical innovation in assessing the efficacy of this compound has been the identification and validation of a predictive biomarker. Given that the therapeutic effect of Efaproxiral is dependent on its concentration in the blood, Efaproxiral red blood cell concentration (E-RBC) has emerged as a key pharmacodynamic biomarker.

    Clinical trials, most notably the REACH (Radiation Enhancing Allosteric Compound for Hypoxic Brain Metastases) study, have demonstrated a strong correlation between E-RBC levels and clinical outcomes, including survival and tumor response rate nih.gov. An analysis of the Phase 3 REACH study established a target E-RBC concentration of ≥483 μg/ml as being associated with a significant survival benefit in patients with brain metastases from breast cancer nih.gov. This finding was crucial in understanding the exposure-response relationship of the drug and highlighted the importance of achieving an adequate therapeutic dose.

    The validation of E-RBC as a biomarker has significant implications for the clinical application of this compound. It allows for the individualization of dosing to achieve the target concentration, thereby maximizing the potential for therapeutic benefit. This represents a shift from a "one-size-fits-all" approach to a more personalized medicine strategy, where a measurable biomarker is used to guide treatment.

    BiomarkerMeasurementSignificance in Efficacy AssessmentKey Findings
    E-RBC Concentration of Efaproxiral in red blood cells.Predictive of clinical benefit and used to guide dosing.A target concentration of ≥483 μg/ml was associated with improved survival in a Phase 3 clinical trial. nih.gov

    Innovative Clinical Trial Designs

    The development of this compound has also seen the application of innovative clinical trial designs aimed at more efficiently evaluating its efficacy. While not employing some of the more complex adaptive designs seen today, the pivotal REACH trial incorporated a key design modification that reflects an adaptive approach.

    Initially planned for a specific number of patients, the trial's enrollment was increased to allow for a more robust, powered subgroup analysis in patients with brain metastases from non-small cell lung cancer (NSCLC) and breast cancer. This pre-planned adaptation of the sample size is a form of enrichment design, which aims to identify patient populations that are more likely to respond to a particular therapy. This approach proved to be critical, as the subgroup analysis revealed a significant survival benefit in breast cancer patients who achieved the target E-RBC, a finding that might have been obscured in a broader, unselected patient population.

    The use of subgroup analysis in the REACH trial underscores the importance of considering patient heterogeneity in clinical trial design, particularly for targeted therapies like this compound, where the underlying tumor biology and physiology can influence treatment response. Modern adaptive trial designs, such as seamless Phase II/III studies and platform trials, offer even greater flexibility and efficiency in evaluating new therapies. These designs allow for modifications to the trial based on accumulating data, such as dropping ineffective treatment arms, adjusting sample sizes, and focusing on responsive patient subgroups. While not fully implemented in the Efaproxiral development program, the principles of adaptive design were evident in the thoughtful modifications made to the REACH trial.

    Q & A

    Q. What is the primary biochemical mechanism by which Efaproxiral Sodium enhances radiation therapy efficacy?

    this compound acts as a radiosensitizer by non-covalently binding to hemoglobin tetramers, reducing hemoglobin-oxygen affinity. This increases oxygen release in hypoxic tumor tissues, thereby improving radiation-induced DNA damage and reducing radioresistance . Key methodological approaches to validate this mechanism include:

    • Oxygen dissociation assays (ODA): Measure shifts in hemoglobin-oxygen affinity using spectrophotometry under controlled pH and temperature .
    • Tumor oxygenation quantification: Techniques like polarographic electrodes or hypoxia markers (e.g., pimonidazole) in preclinical models .

    Q. What experimental models are commonly used to evaluate this compound's radiosensitizing effects?

    Researchers employ both in vitro and in vivo models:

    • In vitro: Hypoxic cell cultures (e.g., human glioblastoma lines) exposed to this compound pre-irradiation, with outcomes measured via clonogenic survival assays or apoptosis markers (e.g., caspase-3 activation via Western blot) .
    • In vivo: Xenograft models (e.g., breast or brain metastasis models) treated with this compound prior to radiotherapy. Tumor response is assessed through volumetric analysis, immunohistochemistry (IHC) for hypoxia-inducible factor 1-alpha (HIF-1α), or positron emission tomography (PET) with hypoxia-specific tracers .

    Advanced Research Questions

    Q. How do pH variations in tumor microenvironments affect this compound's oxygen-releasing efficacy?

    this compound exhibits pH-dependent activity, with greater oxygen release at lower pH (e.g., pH 6.8 vs. 7.4). This aligns with the acidic tumor microenvironment, enhancing therapeutic specificity. Key experimental findings include:

    pHΔp50 (mmHg) for this compound
    6.8+22.7
    8.0+5.0

    Δp50 = Increase in oxygen partial pressure required for 50% hemoglobin saturation. Researchers use in vitro ODA under buffered pH conditions and in vivo pH modulation (e.g., bicarbonate diets) to model these effects .

    Q. What methodological challenges arise when correlating in vitro Hb-O2 affinity data with in vivo tumor oxygenation outcomes?

    Discrepancies often stem from:

    • Compartmentalization: this compound does not penetrate cells or cross the blood-brain barrier, limiting direct in vitro-to-in vivo extrapolation for brain tumors .
    • Tumor heterogeneity: Variability in vascularization and hypoxia necessitates multimodal imaging (e.g., MRI/PET co-registration) to validate oxygenation changes .
    • Albumin binding: Competitive binding with plasma proteins (e.g., albumin) may reduce bioavailability, requiring pharmacokinetic studies with radiolabeled compounds .

    Q. How can conflicting data on this compound's impact on normal tissue radiosensitivity be resolved?

    Contradictory results may arise from differences in:

    • Dosage regimens: Preclinical studies use 50-100 mg/kg, while clinical trials (e.g., Phase III in brain metastases) tested 75-100 mg/kg. Dose-response curves should be established for normal tissues (e.g., lung or liver) using histopathology and reactive oxygen species (ROS) assays .
    • Timing of administration: Optimal timing (e.g., 30-60 minutes pre-irradiation) is critical to maximize tumor selectivity. Delayed administration may increase normal tissue exposure .

    Data Contradiction Analysis

    Q. Why do some studies report minimal radiosensitization in certain tumor types despite this compound's oxygen-releasing mechanism?

    Potential explanations include:

    • Insufficient hypoxia: Tumors with moderate hypoxia may not benefit as significantly as severely hypoxic ones. Researchers should stratify cohorts using hypoxia biomarkers (e.g., CA9 expression via IHC) .
    • Compensatory pathways: Upregulation of pro-survival signals (e.g., PI3K/Akt/mTOR) may counteract oxygen-mediated radiosensitization. Combinatorial studies with pathway inhibitors (e.g., everolimus) are recommended .

    Methodological Recommendations

    • For hypoxia quantification: Combine multiple assays (e.g., EF5 binding, HIF-1α IHC, and transcriptomic profiling) to address technical limitations of single-method approaches .
    • For preclinical testing: Use orthotopic or patient-derived xenograft (PDX) models to better replicate human tumor microenvironments .

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    Efaproxiral sodium
    Reactant of Route 2
    Reactant of Route 2
    Efaproxiral sodium

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.